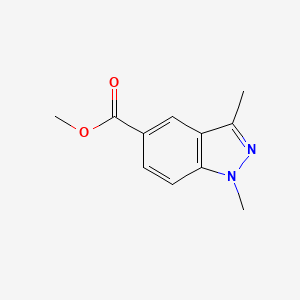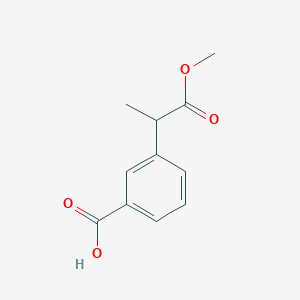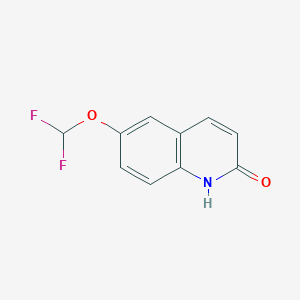
6-(Difluoromethoxy)quinolin-2-ol
描述
6-(Difluoromethoxy)quinolin-2-ol is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is part of the quinoline family, which is widely recognized for its significance in medicinal chemistry, drug discovery, and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethoxy)quinolin-2-ol typically involves the functionalization of the quinoline scaffold. Common synthetic methods include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions.
Skraup Synthesis: This classical method uses glycerol, aniline, and sulfuric acid with an oxidizing agent like nitrobenzene.
Doebner-Miller Reaction: This involves the reaction of aniline derivatives with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods: Industrial production often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are gaining popularity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
6-(Difluoromethoxy)quinolin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and agrochemicals
作用机制
The mechanism of action of 6-(Difluoromethoxy)quinolin-2-ol involves its interaction with specific molecular targets:
DNA Gyrase and Topoisomerase IV: Similar to fluoroquinolones, it stabilizes the enzyme-DNA complex, leading to DNA strand breaks and bacterial cell death.
Enzyme Inhibition: It can inhibit various enzymes by binding to their active sites, affecting metabolic pathways.
相似化合物的比较
Fluoroquinolones: Such as ciprofloxacin and levofloxacin, known for their antibacterial activity.
Methoxyquinolines: Compounds like 6-methoxyquinoline, which share structural similarities but differ in functional groups.
Uniqueness: 6-(Difluoromethoxy)quinolin-2-ol stands out due to its difluoromethoxy group, which enhances its biological activity and chemical stability compared to other quinoline derivatives .
属性
IUPAC Name |
6-(difluoromethoxy)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-7-2-3-8-6(5-7)1-4-9(14)13-8/h1-5,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPAMJNZQNWAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


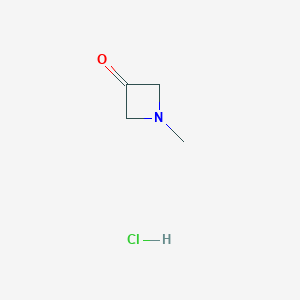
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride](/img/structure/B1435971.png)
![3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one](/img/structure/B1435973.png)
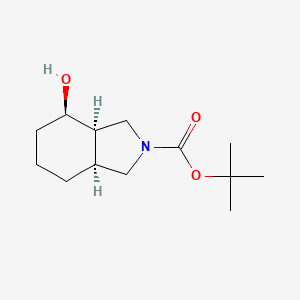


![4-Hydroxy-2-methyl- 1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide](/img/structure/B1435978.png)
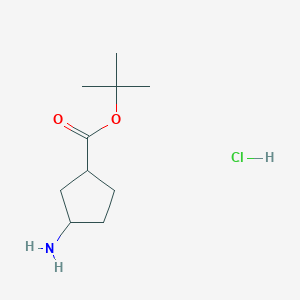
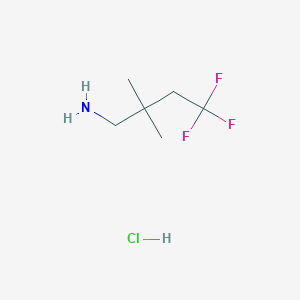
![1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1435983.png)


